molecular formula C20H17ClN6O B15109554 N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B15109554
M. Wt: 392.8 g/mol
InChI Key: AKNRPPFMZPCCPE-UHFFFAOYSA-N
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Description

N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorobenzyl group, and an acetamide moiety. It has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), a key enzyme involved in various cellular processes such as growth, survival, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine core reacts with a chlorobenzyl halide in the presence of a base.

    Attachment of the acetamide moiety: The final step involves the acylation of the amino group on the phenyl ring with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a tool for studying cellular signaling pathways, particularly those involving protein kinase B (PKB or Akt).

    Medicine: As a potential therapeutic agent for the treatment of cancer and other diseases where PKB is implicated. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

    Industry: As a precursor for the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. By inhibiting PKB, the compound can disrupt various cellular processes such as cell proliferation, survival, and metabolism, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB and have similar inhibitory effects.

    4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are structurally related and exhibit ATP-competitive inhibition of PKB.

Uniqueness

N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific structural features, such as the presence of the chlorobenzyl group and the acetamide moiety, which contribute to its high selectivity and potency as a PKB inhibitor. This compound has shown superior oral bioavailability and metabolic stability compared to some of its analogs, making it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-[[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C20H17ClN6O/c1-13(28)25-15-6-8-16(9-7-15)26-19-17-10-24-27(20(17)23-12-22-19)11-14-4-2-3-5-18(14)21/h2-10,12H,11H2,1H3,(H,25,28)(H,22,23,26)

InChI Key

AKNRPPFMZPCCPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl

Origin of Product

United States

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